
3-Bromo-2-cyano-6-methylphenylacetic acid
Übersicht
Beschreibung
3-Bromo-2-cyano-6-methylphenylacetic acid (BCMPA) is a compound belonging to the acetic acid family of molecules. It is a synthetic chemical compound that has been studied for its potential applications in scientific research. BCMPA has been found to have a number of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Wirkmechanismus
3-Bromo-2-cyano-6-methylphenylacetic acid has been found to act as an inhibitor of both COX-1 and COX-2 enzymes. It does this by binding to the active site of the enzyme, preventing the binding of the substrate and thus preventing the enzyme from catalyzing the reaction. This inhibition of the enzyme activity results in a decrease in the production of prostaglandins, which in turn leads to a decrease in inflammation, pain, and fever.
Biochemical and Physiological Effects
3-Bromo-2-cyano-6-methylphenylacetic acid has been found to have a number of biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, leading to a decrease in inflammation, pain, and fever. Additionally, 3-Bromo-2-cyano-6-methylphenylacetic acid has been found to inhibit the activity of the enzyme cyclooxygenase-1 (COX-1), which is involved in the regulation of blood pressure and platelet aggregation.
Vorteile Und Einschränkungen Für Laborexperimente
3-Bromo-2-cyano-6-methylphenylacetic acid has a number of advantages and limitations for lab experiments. One of the main advantages of 3-Bromo-2-cyano-6-methylphenylacetic acid is its ability to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This makes it a useful tool for studying the role of this enzyme in inflammation, pain, and fever. Additionally, 3-Bromo-2-cyano-6-methylphenylacetic acid is relatively inexpensive and easy to synthesize, making it a cost-effective and efficient tool for lab experiments. However, 3-Bromo-2-cyano-6-methylphenylacetic acid has some limitations. It is a relatively unstable compound and can easily degrade over time. Additionally, it has a low solubility in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for 3-Bromo-2-cyano-6-methylphenylacetic acid research. One potential direction is to further explore its potential as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This could include studying its effects on inflammation, pain, and fever in greater detail. Additionally, further research could be conducted to explore the potential of 3-Bromo-2-cyano-6-methylphenylacetic acid as an inhibitor of other enzymes, such as cyclooxygenase-1 (COX-1). Additionally, further research could be conducted to explore the potential of 3-Bromo-2-cyano-6-methylphenylacetic acid as a tool for studying the role of prostaglandins in various biological processes. Finally, further research could be conducted to explore the potential of 3-Bromo-2-cyano-6-methylphenylacetic acid as a therapeutic agent for various conditions.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-cyano-6-methylphenylacetic acid has a number of potential applications in scientific research. It has been studied for its ability to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme plays an important role in the production of prostaglandins, which are involved in inflammation, pain, and fever. 3-Bromo-2-cyano-6-methylphenylacetic acid has also been studied for its ability to act as an inhibitor of the enzyme cyclooxygenase-1 (COX-1). This enzyme is involved in the production of prostaglandins that are involved in the regulation of blood pressure and platelet aggregation.
Eigenschaften
IUPAC Name |
2-(3-bromo-2-cyano-6-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6-2-3-9(11)8(5-12)7(6)4-10(13)14/h2-3H,4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGAMJCMYGFSBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C#N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-cyano-6-methylphenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



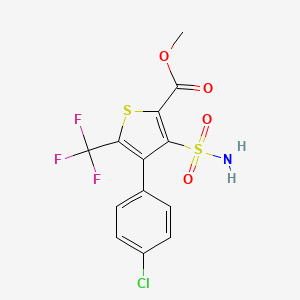
![[2-(Benzyloxy)-5-bromo-3-fluorophenyl]methanamine](/img/structure/B1415468.png)
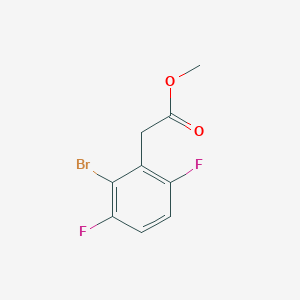
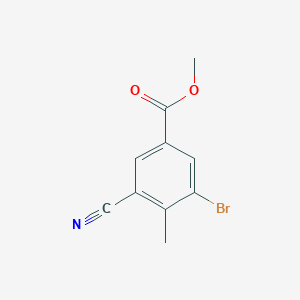
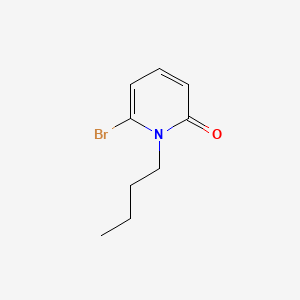
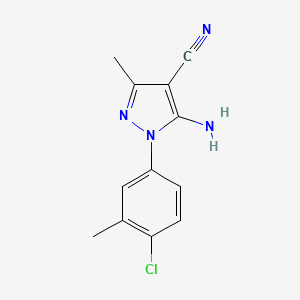
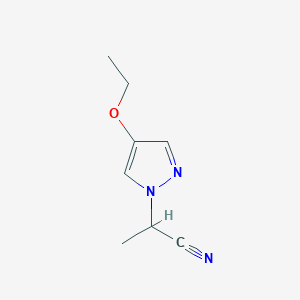
methylamine](/img/structure/B1415480.png)


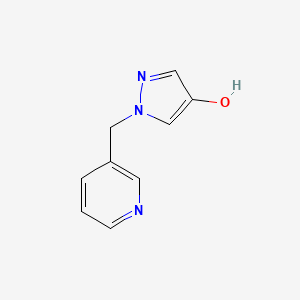
![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol](/img/structure/B1415487.png)
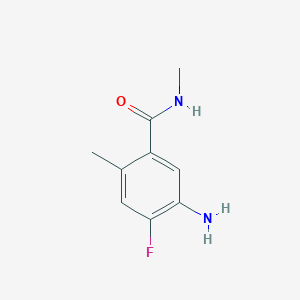
![3-[(3-Chloro-4-fluorophenoxy)methyl]azetidine](/img/structure/B1415489.png)